tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate
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Description
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Environmental Studies
Research has explored the metabolism of tert-butyl N-methylcarbamate derivatives in biological systems, revealing insights into their biochemical transformations. For instance, studies on m-tert-butylphenyl N-methylcarbamate metabolism in insects and mice identified hydroxylation of both the tert-butyl and N-methyl groups, leading to the formation of m-(beta-hydroxy-tert-butyl)phenol among other dihydroxy compounds. This indicates a significant species variation in the metabolism of such compounds, suggesting different enzymatic pathways involved in their biotransformation (Douch & Smith, 1971).
Synthetic Applications
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate and similar compounds have been utilized as key intermediates in organic synthesis. A notable application is the development of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds have shown potential as building blocks in organic synthesis, demonstrating versatility in chemical transformations (Guinchard, Vallée, & Denis, 2005).
Enzymatic Kinetic Resolution
Enzymatic processes have also been employed in the resolution of this compound derivatives, providing a method for obtaining optically pure enantiomers. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction led to the separation of (R)- and (S)-enantiomers with excellent enantioselectivity. This process underscores the utility of enzymatic approaches in the chiral resolution of complex organic compounds (Piovan, Pasquini, & Andrade, 2011).
Environmental Degradation and Remediation
The degradation pathways and environmental fate of tert-butyl N-methylcarbamate derivatives have been investigated, highlighting their transformation under various conditions. Studies on the degradation of methyl tert-butyl ether (MTBE), for example, have elucidated the formation of several byproducts, including tert-butyl alcohol (TBA) and tert-butyl formate (TBF), through processes such as ozonation and advanced oxidation. Such research provides valuable information on the environmental impact and potential remediation strategies for these compounds (Stefan, Mack, & Bolton, 2000).
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKODEFLCMOILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.